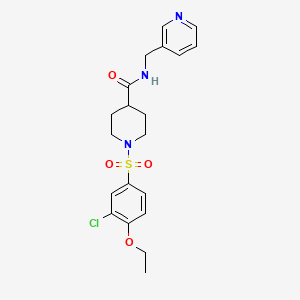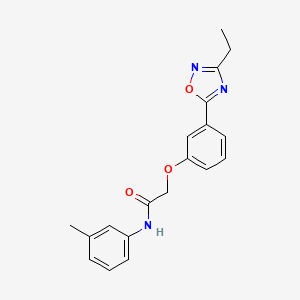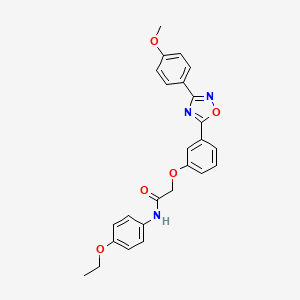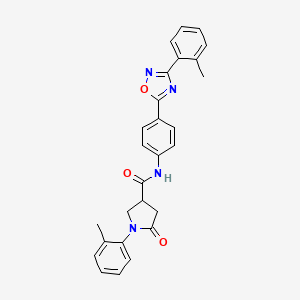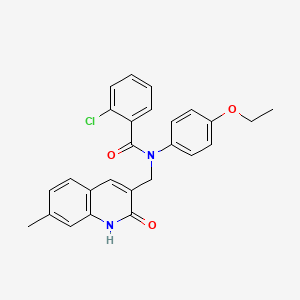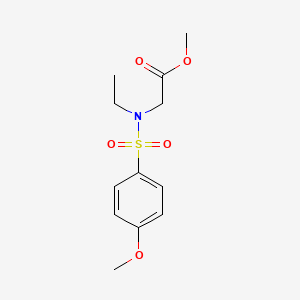
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEM and is a sulfonamide derivative that has been synthesized using various methods. MEM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of MEM is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MEM has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MEM has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor and antimicrobial effects. In addition, MEM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
MEM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. It also has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, MEM also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for research involving MEM. One area of research is the development of new sulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of sulfonamides in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of MEM and other sulfonamide derivatives, as well as their potential applications in various fields of scientific research.
Conclusion
In conclusion, Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a valuable tool for studying various biological processes in scientific research. It has a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use, MEM has several advantages that make it a valuable tool for scientific research. With further research, MEM and other sulfonamide derivatives may have even greater potential for use in various fields of scientific research.
合成方法
MEM can be synthesized using various methods, including the reaction of N-ethyl-4-methoxyaniline with chloroacetyl chloride and subsequent reaction with sodium methoxide. Another method involves the reaction of N-ethyl-4-methoxyaniline with chloroacetic acid and subsequent reaction with thionyl chloride. These methods have been optimized to produce high yields of MEM with high purity.
科学研究应用
MEM has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. MEM has been used in studies investigating the role of sulfonamides in cancer treatment, as well as in the development of new antibiotics. It has also been used in studies investigating the role of sulfonamides in the treatment of Alzheimer's disease.
属性
IUPAC Name |
methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(9-12(14)18-3)19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMRMABFXPBCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
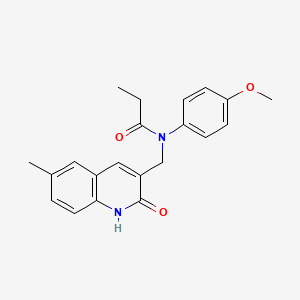
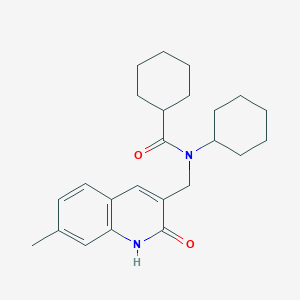

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
